4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
CAS No.: 727386-35-8
Cat. No.: VC21511005
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727386-35-8 |
|---|---|
| Molecular Formula | C21H16N2O3S2 |
| Molecular Weight | 408.5g/mol |
| IUPAC Name | 4-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol |
| Standard InChI | InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2 |
| Standard InChI Key | LUPRGWWYZAYQSZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO |
Introduction
4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a unique combination of functional groups, including a naphthalenesulfonyl moiety and a benzimidazole unit. This compound belongs to the class of sulfonamides and benzimidazole derivatives, which are known for their biological activities. The presence of a butynol group adds to its structural complexity, potentially influencing its reactivity and biological properties.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation, revealing characteristic peaks corresponding to various functional groups.
Synthesis and Purification
The synthesis of this compound involves multiple steps, typically carried out under controlled conditions using solvents like dimethylformamide or ethanol. Catalysts such as triethylamine or sodium hydride may be required to facilitate nucleophilic attacks. Purification methods include column chromatography or recrystallization to isolate the final product in high yield.
Mechanism of Action
The compound's mechanism of action primarily involves interactions with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic components. Preliminary studies suggest it may exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.
Potential Applications
Research continues into optimizing its efficacy and understanding its full range of applications, particularly in medicinal chemistry for the development of new therapeutic agents.
Research Findings and Studies
Studies on benzimidazole derivatives, including this compound, have been published in journals such as Molecules and ACS Omega, detailing synthetic pathways and biological evaluations. These studies highlight the potential of such compounds in various therapeutic applications.
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